molecular formula C11H8N2O3 B1649709 (E)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide CAS No. 10354-19-5

(E)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide

Cat. No. B1649709
CAS RN: 10354-19-5
M. Wt: 216.19 g/mol
InChI Key: CBMXFPHUADQWJW-FPYGCLRLSA-N
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Description

(E)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide, also known as MDMA or ecstasy, is a synthetic psychoactive drug that has gained popularity in recent years due to its euphoric effects. MDMA belongs to the amphetamine family and is known for its ability to induce feelings of empathy, emotional warmth, and heightened sensations.

Mechanism of Action

(E)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide works by increasing the levels of certain neurotransmitters in the brain, such as serotonin, dopamine, and norepinephrine. Serotonin is a neurotransmitter that is involved in regulating mood, appetite, and sleep. (E)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide causes the release of large amounts of serotonin, resulting in a flood of positive emotions and feelings of well-being. Dopamine is a neurotransmitter that is involved in regulating motivation and reward. (E)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide also causes the release of dopamine, which contributes to the drug's euphoric effects.
Biochemical and Physiological Effects:
(E)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide has a number of biochemical and physiological effects on the body. The drug increases heart rate, blood pressure, and body temperature, which can lead to dehydration, hyperthermia, and other adverse effects. (E)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide also causes the release of stress hormones such as cortisol, which can contribute to feelings of anxiety and agitation. Long-term use of (E)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide can lead to neurotoxicity and damage to the serotonin system, which can result in cognitive deficits and mood disorders.

Advantages and Limitations for Lab Experiments

(E)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide has several advantages as a research tool. The drug has a well-established safety profile and can be administered in a controlled setting. (E)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide-assisted therapy has shown promising results in treating mental health disorders, and ongoing research is exploring its potential in other areas such as addiction and relationship therapy. However, (E)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide also has limitations as a research tool. The drug is illegal in many countries and is subject to strict regulations. The subjective nature of the drug's effects also makes it difficult to measure and quantify.

Future Directions

There are several areas of future research that could be explored in relation to (E)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide. One area is the development of new (E)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide-like compounds that could have similar therapeutic effects but with fewer adverse effects. Another area is the exploration of the long-term effects of (E)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide-assisted therapy, particularly in relation to cognitive function and mental health outcomes. Ongoing research is also exploring the potential of (E)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide in treating addiction, particularly in relation to alcohol and nicotine dependence. Finally, research is needed to better understand the mechanisms of action of (E)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide and how it interacts with the brain and body.

Scientific Research Applications

(E)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide has been the subject of extensive scientific research due to its potential therapeutic effects. Studies have shown that (E)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide can be used to treat various mental health disorders such as post-traumatic stress disorder (PTSD), depression, and anxiety. (E)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide-assisted therapy involves the administration of a controlled dose of (E)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide in a therapeutic setting, under the guidance of a trained therapist. The therapy aims to help patients explore and process difficult emotions and memories in a safe and supportive environment.

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3/c12-5-8(11(13)14)3-7-1-2-9-10(4-7)16-6-15-9/h1-4H,6H2,(H2,13,14)/b8-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBMXFPHUADQWJW-FPYGCLRLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C(C#N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C(\C#N)/C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide

CAS RN

10354-19-5
Record name NSC125404
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125404
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide
Reactant of Route 2
(E)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide

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